molecular formula C21H15ClN2O4 B2997321 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide CAS No. 922083-84-9

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide

Cat. No.: B2997321
CAS No.: 922083-84-9
M. Wt: 394.81
InChI Key: PNLUVZXVUDNCPT-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “this compound” is not provided in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the searched resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular formula, mass, and other related properties. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the searched resources .

Scientific Research Applications

Synthesis and Chemical Properties

Research on dibenzo[b,f]oxepine derivatives, including N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide, demonstrates their significance in medicinal chemistry due to the dibenzo[b,f]oxepine scaffold's occurrence in several medicinally important plants. Krawczyk et al. (2016) developed a new approach to synthesize methoxydibenzo[b,f]oxepines, highlighting the use of sodium azide for accessing new substituted dibenzo[b,f]oxepines. These compounds were evaluated for their potential as tubulin polymerization inhibitors, indicating their relevance in investigating new cancer treatments (Krawczyk et al., 2016).

Biological Activities

Several studies have focused on the biological activities of dibenzo[b,f][1,4]oxazepin derivatives, exploring their antimicrobial, antifungal, and antiproliferative properties:

  • Antimicrobial and Antifungal Properties : Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungi. This research supports the potential of dibenzo[b,f][1,4]oxazepin derivatives in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

  • Anticancer Properties : The synthesis and evaluation of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffolds have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, indicating the potential of dibenzo[b,f][1,4]oxazepin derivatives in cancer treatment. Among the synthesized compounds, one exhibited potent activities as a Raf kinase inhibitor, further confirming the utility of these compounds in pharmacological research aimed at cancer therapy (Kim et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neurological disorders .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and exerting its normal effects. This inhibition can alter the biochemical pathways that these receptors are involved in .

Biochemical Pathways

The Dopamine D2 receptor is involved in a variety of biochemical pathways. It plays a key role in the dopaminergic system, which is involved in reward, motivation, and the control of movement. Inhibition of the D2 receptor by this compound can therefore affect these processes .

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in a variety of molecular and cellular effects. For instance, it can lead to changes in neuronal firing rates and patterns. This can result in altered neural communication and potentially contribute to the therapeutic effects of the compound .

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the safety and hazards for “N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide” are not provided in the searched resources .

Future Directions

The future directions for a compound refer to potential applications and research opportunities. Unfortunately, the future directions for “N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide” are not provided in the searched resources .

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-27-15-6-2-12(3-7-15)20(25)23-14-5-9-18-16(11-14)21(26)24-17-10-13(22)4-8-19(17)28-18/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLUVZXVUDNCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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